tert-butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C11H21F2N2O2. It is primarily used in research and development, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a difluoromethyl group and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate involves several steps. One common method includes the reaction of 4-(difluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
tert-Butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate can be compared with similar compounds like:
tert-Butyl N-[4-(methyl)piperidin-4-yl]carbamate: This compound has a methyl group instead of a difluoromethyl group, which affects its reactivity and binding properties.
tert-Butyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate: The trifluoromethyl group provides different electronic properties compared to the difluoromethyl group, influencing its chemical behavior.
Properties
CAS No. |
1784899-57-5 |
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Molecular Formula |
C11H20F2N2O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-11(8(12)13)4-6-14-7-5-11/h8,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
ZCDNMZMKVDWJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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